5-(2-chloroethyl)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroethyl)-1-methyl-1H-imidazole: is a heterocyclic organic compound featuring an imidazole ring substituted with a 2-chloroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chloroethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group. Common nucleophiles include amines, thiols, and alcohols.
Oxidation Reactions: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of N-oxides.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide in acetic acid or m-CPBA in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl-substituted imidazoles.
Scientific Research Applications
Chemistry: 5-(2-Chloroethyl)-1-methyl-1H-imidazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of novel materials with unique electronic and optical properties.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological macromolecules. It is also employed in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Its ability to form covalent bonds with nucleophilic sites in biological molecules makes it a valuable tool in drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the synthesis of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 5-(2-chloroethyl)-1-methyl-1H-imidazole involves the formation of covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group can undergo nucleophilic substitution reactions with amino, thiol, and hydroxyl groups in proteins and nucleic acids, leading to the formation of stable adducts. This can result in the inhibition of enzyme activity or disruption of DNA replication and transcription.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloroethylamine: Contains a primary amine group instead of the imidazole ring, leading to different reactivity and applications.
5-(2-Chloroethyl)-2’-deoxyuridine: An antiviral agent with a similar chloroethyl group but different biological activity due to the presence of the uridine moiety.
Uniqueness: 5-(2-chloroethyl)-1-methyl-1H-imidazole is unique due to the combination of the imidazole ring and the chloroethyl group, which imparts both nucleophilic and electrophilic reactivity. This dual reactivity makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C6H9ClN2 |
---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
5-(2-chloroethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-9-5-8-4-6(9)2-3-7/h4-5H,2-3H2,1H3 |
InChI Key |
MUKCVIKDCGNNOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.